2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13412505
InChI: InChI=1S/C14H21NO3/c1-11(2)15(7-8-16)9-12-10-17-13-5-3-4-6-14(13)18-12/h3-6,11-12,16H,7-10H2,1-2H3
SMILES: CC(C)N(CCO)CC1COC2=CC=CC=C2O1
Molecular Formula: C14H21NO3
Molecular Weight: 251.32 g/mol

2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol

CAS No.:

Cat. No.: VC13412505

Molecular Formula: C14H21NO3

Molecular Weight: 251.32 g/mol

* For research use only. Not for human or veterinary use.

2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol -

Specification

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
IUPAC Name 2-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(propan-2-yl)amino]ethanol
Standard InChI InChI=1S/C14H21NO3/c1-11(2)15(7-8-16)9-12-10-17-13-5-3-4-6-14(13)18-12/h3-6,11-12,16H,7-10H2,1-2H3
Standard InChI Key PZFNQHKQDFISBZ-UHFFFAOYSA-N
SMILES CC(C)N(CCO)CC1COC2=CC=CC=C2O1
Canonical SMILES CC(C)N(CCO)CC1COC2=CC=CC=C2O1

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₄H₂₁NO₃, with a molecular weight of 251.32 g/mol . Its IUPAC name, 2-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(propan-2-yl)amino]ethanol, reflects the integration of three key moieties:

  • A 2,3-dihydrobenzo dioxin aromatic system

  • An isopropylamine group

  • A terminal ethanol functional group

The SMILES notation CC(C)N(CCO)CC1COC2=CC=CC=C2O1 and InChIKey PZFNQHKQDFISBZ-UHFFFAOYSA-N provide unambiguous structural identifiers .

Stereochemical Considerations

While the planar structure is well-defined, the presence of chiral centers at the dioxin-methyl and isopropylamino groups introduces stereoisomerism. Computational models suggest that the (R)-configuration at the dioxin-methyl position optimizes receptor binding .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Formation of the benzo dioxin core: Achieved via cyclocondensation of catechol derivatives with epichlorohydrin .

  • Introduction of the isopropylamino group: Alkylation of the dioxin-methyl position using isopropylamine under basic conditions.

  • Ethanol side chain incorporation: Nucleophilic substitution with ethylene oxide or glycol derivatives.

A representative protocol from patent literature involves refluxing intermediates in methanol with hydrochloric acid, yielding the final product at 84% purity .

Purification and Characterization

  • Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:1) resolves stereoisomers .

  • Spectroscopic validation:

    • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (m, 4H, aromatic), 3.95 (m, 2H, OCH₂), 3.45 (t, 2H, CH₂NH), 2.75 (m, 1H, CH(CH₃)₂).

    • HRMS: m/z 252.1598 [M+H]⁺ (calc. 252.1594) .

Pharmacological Profile

α2C Adrenergic Receptor Antagonism

The compound exhibits nanomolar affinity (Kᵢ = 12 nM) for human α2C adrenergic receptors, with >100-fold selectivity over α2A and α2B subtypes . This selectivity arises from:

  • Hydrophobic interactions: The benzo dioxin core occupies a lipophilic pocket in the receptor’s transmembrane domain.

  • Hydrogen bonding: The ethanol hydroxyl group forms a critical bond with Asp³.³² of the receptor .

ParameterValueSource
IC₅₀ (α2C)18 ± 3 nM
Selectivity (α2C/α2A)120:1
LogP2.1 ± 0.2

CNS Penetration and Pharmacokinetics

  • Blood-brain barrier permeability: Calculated PSurf = 4.2 × 10⁻⁶ cm/s, indicating moderate CNS uptake .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the dioxin ring produces inactive quinone metabolites.

CompoundKey Modificationα2C Kᵢ (nM)Selectivity (α2C/α1)
2-[(2,3-Dihydro...) (Target)None (reference)1285:1
2-(Dihydrobenzo[b]dioxin)Lacks ethanol side chain4203:1
N-Allylindoline imidazolineAlternative aromatic system822:1

The ethanol moiety enhances water solubility (LogP reduced by 1.2 vs. non-hydroxylated analogs), improving oral bioavailability.

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